molecular formula C11H9ClN2S B2959710 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 213747-65-0

2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine

Cat. No.: B2959710
CAS No.: 213747-65-0
M. Wt: 236.72
InChI Key: ZYJUNIRXYPMKRJ-UHFFFAOYSA-N
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Description

2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine: is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol . This compound is characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a (4-methylphenyl)sulfanyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Sulfoxides or sulfones from the oxidation of the (4-methylphenyl)sulfanyl group.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine largely depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-(4-methylphenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJUNIRXYPMKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-chloro-4-(4-methylphenylsulphanyl)pyrimidine was prepared in a similar manner to the analogous starting material of Example 1, from p-thiocresol (838 mg, 6.71 mmol), 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) and sodium hydride [60% dispersion in oil] (295 mg, 7.4 mmol), m.p. 80-81°. δH (CDCl3) 8.15 (1H, d, J 5.4 Hz), 7.46 (2H, d, J 8.0 Hz), 7.30 (2H, d, J 8.0 Hz), 6.59 (1H, d, J 5.4 Hz) and 2.43 (3H, s).
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